4-Chloro-2-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAIFRITOPIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615453 | |

| Record name | 4-Chloro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-75-1 | |

| Record name | 4-Chloro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-iodobenzonitrile: A Versatile Building Block for Complex Molecule Synthesis

For the discerning researcher and drug development professional, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of available intermediates, 4-Chloro-2-iodobenzonitrile emerges as a highly versatile and strategically functionalized scaffold. Its unique trifunctional nature—a reactive iodo group, a stable chloro substituent, and a synthetically malleable nitrile moiety—offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical intermediate is the bedrock of its successful application in synthesis. This compound is a solid at ambient temperature, a characteristic that simplifies handling and storage.[1] The key identifiers and physicochemical properties are summarized below.

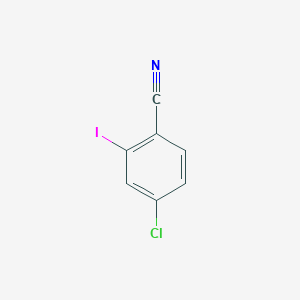

Chemical Structure

The structural arrangement of this compound, with its distinct substitution pattern on the benzene ring, is the primary determinant of its reactivity and utility.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| CAS Number | 61272-75-1 | [1][2] |

| Molecular Formula | C₇H₃ClIN | [1][2][3] |

| Molecular Weight | 263.46 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Not commonly available | |

| InChI | 1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | [1] |

| InChIKey | YRQAIFRITOPIGE-UHFFFAOYSA-N | [1] |

| SMILES | N#Cc1ccc(Cl)cc1I |

Physicochemical Properties

The physical state and solubility profile dictate the appropriate reaction conditions and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Melting Point | Data not widely available; likely a crystalline solid with a defined melting point. | |

| Boiling Point | Not applicable (solid at standard conditions) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. | |

| Storage | Store at ambient temperature in a dry, dark place. | [1] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its value as a chemical intermediate.

Representative Synthesis Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy for introducing an iodo group ortho to a nitrile is via a Sandmeyer-type reaction starting from the corresponding aniline.

Conceptual Workflow: Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-4-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. The rationale for this order of addition is to maintain an excess of the iodide nucleophile, which efficiently traps the diazonium salt as it is introduced.

-

Effervescence (evolution of N₂ gas) will be observed. Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

This self-validating protocol includes a quenching step (sodium thiosulfate wash) to ensure the removal of a key colored impurity (I₂), providing a visual indicator of a successful work-up.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its application.

-

Suzuki-Miyaura Coupling: The iodo group serves as an excellent electrophile for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic acids or their esters.[4][5][6][7] This allows for the selective formation of a new carbon-carbon bond at the 2-position, leaving the chloro and nitrile groups intact for subsequent transformations.

-

Sonogashira Coupling: Similarly, the iodo moiety readily participates in Sonogashira coupling reactions with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10][11] This provides a direct route to 2-alkynyl-4-chlorobenzonitriles, which are valuable intermediates in materials science and medicinal chemistry.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up a wide array of synthetic possibilities after the initial cross-coupling step.

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a valuable precursor in several high-value research areas.

-

Pharmaceutical Intermediates: Halogenated benzonitriles are common structural motifs in a wide range of active pharmaceutical ingredients (APIs).[12][13] The ability to selectively introduce aryl, heteroaryl, or alkynyl groups via cross-coupling at the 2-position makes this compound a key starting material for the synthesis of complex drug candidates, including potential kinase inhibitors, receptor antagonists, and antiviral agents.

-

Agrochemicals: The benzonitrile scaffold is also prevalent in modern agrochemicals.[12] this compound can be used to construct novel herbicides and fungicides where specific substitution patterns are required for biological activity.

-

Materials Science: The rigid, planar structure of the benzonitrile core, combined with the ability to introduce extended conjugation through Sonogashira coupling, makes its derivatives of interest in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and other advanced materials.

Spectral Data and Characterization

| Technique | Expected Key Features |

| ¹H NMR | The spectrum will show three signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will lead to a distinct set of doublet and doublet of doublets, with coupling constants characteristic of ortho and meta relationships. |

| ¹³C NMR | The spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically around 115-120 ppm). The carbons attached to the iodine and chlorine atoms will show characteristic chemical shifts. |

| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration. The spectrum will also show characteristic peaks in the fingerprint region for the substituted benzene ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z 263, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine, chlorine, and the cyano group. |

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Classification: The compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

By understanding its unique structural features, reactivity, and applications, researchers can effectively leverage this compound as a powerful tool in the design and execution of innovative synthetic strategies.

References

-

Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-chloro-3-iodobenzonitrile. Retrieved January 5, 2026, from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodobenzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

-

Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. Retrieved January 5, 2026, from [Link]

-

European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. [Link]

-

ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-iodo-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodobenzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 5, 2026, from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-nitro-benzonitrile - Optional[ATR-IR] - Spectrum. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Iodobenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Iodobenzonitrile - Optional[MS (GC)] - Spectrum. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 61272-75-1 [sigmaaldrich.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 61272-75-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Chlorobenzonitrile [anshulchemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chlorobenzonitrile (623-03-0) 13C NMR [m.chemicalbook.com]

- 17. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 18. Benzonitrile, 4-iodo- [webbook.nist.gov]

Core Physicochemical & Structural Properties

An In-Depth Technical Guide to 4-Chloro-2-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a halogenated aromatic nitrile of significant interest in synthetic chemistry. As a bifunctional molecule, featuring both chloro and iodo substituents, it presents a unique platform for sequential and site-selective cross-coupling reactions. This document provides an in-depth analysis of its physicochemical properties, synthesis protocols, safety considerations, and its emerging applications as a versatile building block in the development of complex organic molecules, including pharmaceuticals and advanced materials.

This compound is a solid organic compound characterized by a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom.[1][2] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 61272-75-1 | [1][2][3] |

| Molecular Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 263.46 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | YRQAIFRITOPIGE-UHFFFAOYSA-N | [1] |

| Storage | Ambient Temperature | [1] |

Synthesis of this compound: A Mechanistic Overview

The preparation of this compound is not commonly detailed in standard literature, but analogous transformations, such as the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene, provide a proven synthetic route. This reaction is a nucleophilic aromatic substitution, specifically a cyanation reaction, where a chloro group is displaced by a cyanide anion.

The use of copper(I) cyanide is critical; it facilitates the displacement of the halogen, which is otherwise difficult on an electron-rich aromatic ring. N,N-dimethylformamide (DMF) is an ideal solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, promoting a homogenous reaction environment.

A potential synthetic pathway is illustrated below:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are highly specialized, its utility stems from the broader class of benzonitrile derivatives, which are pivotal in medicinal chemistry and material science.[4][5]

Pharmaceutical Intermediate: Benzonitrile derivatives are recognized as privileged scaffolds in drug development.[4] They can act as hydrogen bond acceptors and bioisosteres for other functional groups. The presence of two distinct halogen atoms (Cl and I) on the this compound scaffold allows for selective, stepwise functionalization. For instance, the iodine atom is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position while leaving the less reactive chlorine atom at the 4-position intact for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy for building complex, multi-substituted aromatic compounds found in many active pharmaceutical ingredients (APIs).[6]

Agrochemicals and Dyes: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals and dyes.[5][7] The structural motifs derived from substituted benzonitriles are common in herbicides and pesticides.

Caption: Role as a versatile intermediate for complex molecule synthesis.

Safety and Handling Protocol

Proper handling of this compound is essential. The compound is classified as a warning-level hazard.[1]

| Hazard Type | GHS Statement(s) | Precautionary Measures (Selected) |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[8][9]

Experimental Protocol: Synthesis of an Analog, 4-chloro-2-nitrobenzonitrile

The following protocol for a structurally related compound, 4-chloro-2-nitrobenzonitrile, illustrates the key steps and rationale applicable to the synthesis of this compound. This protocol is adapted from established procedures.[10][11]

Objective: To synthesize 4-chloro-2-nitrobenzonitrile via nucleophilic aromatic substitution.

Materials:

-

2,5-dichloronitrobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.1-1.2 eq), and N,N-dimethylformamide.

-

Causality: Using a slight excess of copper(I) cyanide ensures the complete consumption of the starting material. DMF serves as a polar aprotic solvent necessary to dissolve the reagents and facilitate the reaction at high temperatures.[11]

-

-

Heating: Heat the mixture under reflux (typically 160-170°C) for 3.5 to 5.5 hours.[10][11] The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated benzene ring.

-

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture slowly into ethyl acetate and stir for several hours.

-

Causality: This step precipitates copper salts and byproducts, which are insoluble in ethyl acetate, while the desired organic product remains in solution.

-

-

Filtration: Filter the resulting precipitate and wash it with a small amount of ethyl acetate.

-

Causality: This removes the insoluble inorganic materials from the product-containing solution.

-

-

Purification: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The resulting residue can be further purified by column chromatography or recrystallization to yield pure 4-chloro-2-nitrobenzonitrile.

-

Causality: Removal of the solvent yields the crude product, which often requires further purification to remove any remaining starting material or soluble byproducts.

-

References

- 1. This compound | 61272-75-1 [sigmaaldrich.com]

- 2. 61272-75-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 61272-75-1 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. data.epo.org [data.epo.org]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Chloro-2-iodobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-iodobenzonitrile, a halogenated aromatic nitrile with significant potential as a building block in medicinal chemistry and drug development. We will delve into its physicochemical properties, outline a robust synthetic pathway, and explore its applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Halogenated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that have garnered considerable attention in the pharmaceutical industry. The presence of both a nitrile group and halogen atoms on the aromatic ring provides a versatile scaffold for the construction of complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms serve as handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This multi-faceted reactivity makes them invaluable intermediates in the synthesis of a wide array of biologically active molecules.

This compound, in particular, presents a unique combination of reactive sites. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization. This differential reactivity is a key strategic advantage in multi-step syntheses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 61272-75-1 | [1] |

| Molecular Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 263.46 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 51-55 °C | |

| Boiling Point | Not experimentally determined. Estimated to be >200 °C. | |

| Solubility | Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and chlorinated solvents. Sparingly soluble in water. | |

| Purity | Commercially available with a purity of ≥98%. | [1] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |

Synthesis of this compound

A reliable and scalable synthetic route is crucial for the accessibility of any key intermediate. The Sandmeyer reaction provides a classic and effective method for the introduction of an iodo group onto an aromatic ring starting from a primary amine.[1][2] The proposed synthesis of this compound involves the diazotization of 2-amino-4-chlorobenzonitrile followed by treatment with potassium iodide.

Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction monitoring and product purification, ensuring reproducibility and high purity of the final compound.

Materials:

-

2-Amino-4-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent a rise in temperature.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The solution should be clear at this stage.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The product will precipitate out of the solution.

-

Work-up and Purification:

-

Add a saturated solution of sodium thiosulfate to the reaction mixture to quench any unreacted iodine (the dark color should disappear).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublets of doublets). The proton ortho to the iodine atom is expected to be the most downfield.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic region of δ 115-125 ppm. The aromatic carbons will resonate between δ 120-145 ppm, with the carbon atoms attached to the halogens showing distinct chemical shifts.

-

FTIR: The infrared spectrum will be characterized by a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. The spectrum will also show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations in the aromatic ring (1450-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 263 and 265 in a ratio of approximately 3:1, characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the iodine atom, the chlorine atom, and the nitrile group.[3][4]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. The C-I bond is weaker than the C-Cl bond, making the iodine atom more susceptible to a variety of transformations.

-

Suzuki Coupling: The iodine atom can be selectively replaced via Suzuki coupling with various boronic acids to introduce new carbon-carbon bonds. This reaction is typically catalyzed by a palladium(0) complex.

-

Sonogashira Coupling: The iodo group can also undergo Sonogashira coupling with terminal alkynes to form substituted benzonitriles with an alkyne moiety.

-

Buchwald-Hartwig Amination: The iodo group can be substituted with various amines through Buchwald-Hartwig amination, another palladium-catalyzed reaction, to introduce nitrogen-containing functional groups.

-

Nucleophilic Aromatic Substitution: The chlorine atom, being less reactive in cross-coupling reactions, can potentially undergo nucleophilic aromatic substitution under more forcing conditions, especially if an electron-withdrawing group is present in the ortho or para position.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of pharmacologically active molecules, particularly in the realm of oncology. Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted benzonitrile core.

Potential Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs that target specific protein kinases involved in cancer cell signaling pathways.[5] The benzonitrile moiety is a common feature in many of these drugs. While there are no publicly disclosed drugs that directly use this compound as a starting material, its structural motifs are present in intermediates used for the synthesis of prominent kinase inhibitors.

For instance, the synthesis of Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of breast cancer, involves a 4-chloro-6-iodoquinazoline intermediate.[6] The strategic placement of the chloro and iodo groups allows for sequential coupling reactions to build the final drug molecule. Similarly, the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, involves intermediates with similar substitution patterns.[7]

The unique reactivity of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The iodo group can be used as a point of diversification to introduce various substituents via cross-coupling reactions, allowing for the rapid generation of a library of compounds for screening. The chlorine atom can be retained in the final molecule or further functionalized.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. It is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its distinct physicochemical properties and the differential reactivity of its halogen atoms provide a powerful tool for the construction of complex molecular architectures. The potential for its use in the synthesis of novel kinase inhibitors and other targeted therapeutics makes it a compound of significant interest to researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the quest for new and improved medicines.

References

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a general RSC source on experimental procedures.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- NIST. (n.d.). Benzonitrile, 4-chloro-.

- ResearchGate. (2025, August 9). Practical synthesis of lapatinib.

- Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.

- Google Patents. (n.d.). WO2011039759A1 - A new process for the preparation of lapatinib and its pharmaceutically acceptable salts.

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound.

-

Lookchem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from an article on the International Journal of Novel Research and Development.

- RSC Publishing. (n.d.). A flow-based synthesis of Imatinib: the API of Gleevec.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- New Drug Approvals. (2014, September 10). IMATINIB.

- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

Chemical Synthesis Database. (2025, May 20). 4-chloro-3-iodobenzonitrile. Retrieved from [Link]

-

European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Pharmaceutical composition - Patent US-8063029-B2. Retrieved from [Link]

-

YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-Iodobenzonitrile.

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2-iodobenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-iodobenzonitrile for Advanced Chemical Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the design of complex molecular architectures relies on the availability of versatile, highly functionalized building blocks. This compound is one such pivotal intermediate. Its structure, featuring a benzene ring substituted with three distinct functional groups—nitrile, chloro, and iodo—offers a rich platform for selective chemical transformations. The presence of two different halogens with orthogonal reactivity, combined with the synthetic utility of the nitrile group, makes this compound a valuable precursor for creating novel pharmaceutical agents and specialized organic materials. This guide provides an in-depth examination of its properties, a validated synthesis protocol, key reactivity insights, and essential safety protocols, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a solid at ambient temperature. The molecular structure is key to its utility. The electron-withdrawing nature of the nitrile and chlorine groups influences the reactivity of the aromatic ring, while the carbon-iodine bond provides a specific site for metal-catalyzed cross-coupling reactions.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClIN | [1] |

| Molecular Weight | 263.46 g/mol | [1] |

| CAS Number | 61272-75-1 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature in a dry, dark place. | [1] |

| InChI Key | YRQAIFRITOPIGE-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

The synthesis of multi-substituted aromatic compounds requires a strategic approach to ensure correct regiochemistry. A reliable and field-proven method for introducing an iodo group onto an activated aromatic ring is the Sandmeyer reaction. This pathway is chosen for its high fidelity and the ready availability of the precursor, 2-amino-4-chlorobenzonitrile. The diazotization of the amino group, followed by substitution with iodide, is a classic and trustworthy transformation.

Proposed Synthesis Workflow: Sandmeyer Reaction

Caption: Proposed Sandmeyer reaction workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. The causality for each step is explained.

Materials:

-

2-Amino-4-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-amino-4-chlorobenzonitrile in a mixture of water and concentrated HCl.

-

Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. Causality: A slow, controlled addition prevents a dangerous exotherm and side reactions.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodide Substitution (Sandmeyer Reaction):

-

In a separate, larger flask, dissolve 1.5 equivalents of potassium iodide in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. Causality: The diazonium group is an excellent leaving group, readily displaced by the iodide nucleophile.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual inorganic salts and impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel to afford the final, high-purity this compound.

-

Reactivity and Applications in Drug Development

The true value of this compound lies in the differential reactivity of its functional groups, which allows for a sequence of selective modifications. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.

Caption: Reactivity map showing distinct chemical pathways for each functional group.

-

The Iodo Group: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of carbon-based scaffolds (aryl, alkyl, alkynyl groups) or nitrogen-based functionalities, which are ubiquitous in pharmaceutical agents.[3]

-

The Chloro Group: The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings compared to the C-I bond. This allows the iodo group to be selectively functionalized while the chloro group remains intact for a subsequent, different transformation under more forcing conditions.

-

The Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It is also a key component in the synthesis of various heterocycles. Many anti-cancer drugs are based on benzonitrile scaffolds.[4]

This multi-functionality makes this compound an ideal starting material for building libraries of complex molecules in a drug discovery program, particularly for kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and adherence to established protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Signal Word | - | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| H402 | Harmful to aquatic life. | ||

| Precautionary Statements | P261 | Avoid breathing dust. | |

| P280 | Wear protective gloves/eye protection/face protection. | [5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7] This prevents potential degradation and ensures stability.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined structure, characterized by functional groups with orthogonal reactivity, provides a reliable and predictable platform for constructing complex molecules. By understanding its physicochemical properties, employing validated synthesis protocols, and respecting its handling requirements, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate innovation and discovery.

References

-

Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-chloro-3-iodobenzonitrile. Retrieved from [Link]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Applications of 4-Chlorobenzonitrile. Retrieved from [Link]

-

Pathare, R. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. 61272-75-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 61272-75-1 [amp.chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-iodobenzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-2-iodobenzonitrile (CAS No. 61272-75-1). Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation and to promote a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a halogenated aromatic compound used as a building block in organic synthesis. Its specific substitution pattern imparts distinct reactivity, but also necessitates a thorough understanding of its material properties for safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 61272-75-1 | [1][2] |

| Molecular Formula | C₇H₃ClIN | [1][2] |

| Molecular Weight | 263.46 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Ambient, in a dry, dark place with a tightly sealed container. | [2] |

Hazard Analysis and GHS Classification

A foundational aspect of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The "Warning" signal word indicates the nature of these hazards.[1][2][4]

| GHS Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][4] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][4] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][4] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][4] |

Expert Insight: The presence of both chloro and iodo substituents on the benzonitrile scaffold contributes to its irritant properties. The nitrile group itself is a key functional group in many reactive intermediates and requires careful handling to prevent unintended reactions or exposures. The general toxicological profile for nitriles warrants caution, as some can release cyanide under specific conditions, although the primary documented hazards for this compound are irritation and acute toxicity upon ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for mitigating exposure risks.

Primary Engineering Controls

All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[5][6] This is the most critical engineering control as it contains airborne particles and vapors at the source, preventing inhalation, which is a primary route of exposure. The fume hood also provides a contained space for managing spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[6] A face shield should be worn over the goggles when there is a risk of splashing, such as during solution transfers or when handling larger quantities.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, must be worn. It is imperative to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects against accidental skin contact from spills and prevents contamination of personal clothing.[5]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]

Safe Handling and Experimental Workflow

A systematic approach to handling ensures that risks are minimized at every step of an experimental protocol.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

-

Pre-Experiment Review: Before any work begins, thoroughly review this guide, the specific Safety Data Sheet (SDS) for this compound, and the experimental protocol.

-

Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Place absorbent pads on the work surface to contain minor spills.

-

Weighing and Transfer:

-

Weigh the solid compound in a weigh boat or on weighing paper directly within the fume hood to contain any dust.

-

Carefully transfer the solid to the reaction vessel. Use a powder funnel to minimize the risk of spillage.

-

-

Reaction Setup: Conduct all subsequent steps, including the addition of solvents and reagents, within the fume hood. Keep the sash at the lowest practical height.

-

Post-Reaction Workup: Quench the reaction and perform extractions or other workup procedures within the fume hood.

-

Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

First Aid Measures

-

Inhalation: If dust or vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison control center or seek immediate medical attention.[6]

Spill Response

-

Minor Spills (in a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[5][8]

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

-

Ventilate the area and wash the surface with soap and water.

-

-

Major Spills:

-

Evacuate the immediate area and alert colleagues.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container must be kept tightly closed to prevent moisture ingress and sublimation.

Disposal

All waste containing this compound, including contaminated consumables, rinsate, and excess material, must be treated as hazardous waste.

-

Waste Segregation: Collect all waste in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

-

Disposal Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for pickup and disposal. Never dispose of this chemical down the drain.

References

-

PubChem. 4-Chlorobenzonitrile.[Link]

-

Shanghai Canbi Pharma Ltd. this compound | CAS:61272-75-1.[Link]

-

Chemtronics. MSDS of 2-Iodobenzonitrile.[Link]

Sources

- 1. This compound | 61272-75-1 [sigmaaldrich.com]

- 2. 61272-75-1|this compound|BLD Pharm [bldpharm.com]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound | 61272-75-1 [amp.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

solubility of 4-Chloro-2-iodobenzonitrile in various solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-iodobenzonitrile

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound (CAS No. 61272-75-1). Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles. We delve into the thermodynamic basis of dissolution, strategies for rational solvent selection, a detailed protocol for the equilibrium shake-flask method, and the development and validation of a quantitative High-Performance Liquid Chromatography (HPLC) method. This guide is structured to empower scientists with the expertise to not only measure but also interpret solubility data, a critical parameter in process chemistry, formulation development, and synthetic route optimization.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds often utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of synthetic reactions, purification strategies (such as crystallization), and the formulation of final products are all fundamentally governed by the solubility of such compounds in various solvent systems. A thorough understanding of a compound's solubility profile is therefore not an academic exercise but a cornerstone of successful chemical and pharmaceutical development.[1]

This guide moves beyond a simple data sheet to provide a holistic scientific approach. We will explore the theoretical underpinnings that dictate why this compound dissolves differently in various media and present a self-validating experimental workflow to generate high-integrity solubility data.

Theoretical Foundation: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment of the solute and potential solvents provides a rational basis for experimental design.

Physicochemical Properties of this compound

An analysis of the molecular structure is the first step in predicting solubility behavior.

-

Molecular Formula: C₇H₃ClIN[2]

-

Molecular Weight: 263.46 g/mol [2]

-

Physical Form: Solid[2]

-

Structural Features: The molecule possesses a rigid aromatic benzene ring, making it inherently hydrophobic. The presence of two halogen atoms (chloro and iodo) further contributes to its non-polar character. However, the nitrile (-C≡N) group introduces a significant dipole moment, imparting a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific balance of non-polar and polar interactions with the solvent.

The Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound is a thermodynamic process that can be understood by breaking it down into a hypothetical two-step cycle.[3][4]

-

Crystal Lattice Disruption (Endothermic): Energy, known as the lattice energy, must be supplied to overcome the intermolecular forces holding the molecules together in the solid crystal.

-

Solvation (Exothermic): The separated solute molecules are then accommodated by the solvent. This involves the formation of new solute-solvent interactions, which releases energy (solvation energy).

The net enthalpy of solution (ΔH_solution) is the sum of these two energy changes. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG_solution), which also accounts for the change in entropy (ΔS_solution).[5] Dissolution is favored when ΔG is negative. A significant increase in entropy upon dissolution, as the ordered crystal becomes a disordered solution, is a major driving force for this process.[5]

Rational Solvent Selection: A Multi-faceted Approach

The adage "like dissolves like" is a useful starting point. Given the structure of this compound, we can anticipate poor solubility in highly polar, protic solvents like water and better solubility in solvents with moderate to high polarity and those capable of dipole-dipole interactions. For a systematic study, a diverse panel of solvents should be selected.

Table 1: Proposed Solvent Panel for Solubility Screening

| Class | Solvent | Polarity Type | Rationale |

| Protic | Water | High-Polarity, Protic | Establishes aqueous insolubility baseline. |

| Methanol | High-Polarity, Protic | Common protic organic solvent. | |

| Ethanol | Medium-Polarity, Protic | Widely used in crystallization. | |

| Isopropanol | Medium-Polarity, Protic | Less polar alcohol. | |

| Aprotic Polar | Acetonitrile | High-Polarity, Aprotic | Can interact with the nitrile group. |

| Dimethyl Sulfoxide (DMSO) | High-Polarity, Aprotic | Powerful, common solvent for screening. | |

| Acetone | Medium-Polarity, Aprotic | Common ketone solvent. | |

| Ethyl Acetate | Medium-Polarity, Aprotic | Common ester solvent. | |

| Non-Polar | Toluene | Non-Polar, Aromatic | Aromatic interactions with the benzene ring. |

| Heptane | Non-Polar, Aliphatic | Baseline for non-polar solubility. |

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[6][7] This method ensures that the solvent is fully saturated with the solute and that a thermodynamic equilibrium has been reached.

Core Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the integrity of the final data.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes and volumetric flasks

-

HPLC system with UV detector

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is ~20 mg of solid in 2-3 mL of solvent. Prepare each solvent condition in triplicate.[8]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (~150 rpm). To ensure equilibrium is reached, allow the mixture to shake for at least 24-48 hours. For robust analysis, it is recommended to take samples at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the measured concentration is no longer increasing.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure all particulate matter is removed, centrifuge the sample at the same temperature and/or filter it through a 0.22 µm syringe filter.[8] The first few drops from the filter should be discarded to avoid adsorption effects.

-

Sample Dilution: Immediately and accurately dilute the clear, saturated filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC method (see Section 4.0) to determine the concentration of this compound.

-

Solid-State Analysis: After the experiment, recover the remaining solid from the vials. Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD). Compare the diffraction pattern to that of the starting material. This crucial step verifies that the compound has not changed its crystalline form (polymorph) or formed a solvate during the experiment, which would yield an incorrect solubility value.[9]

Experimental Workflow Diagram

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 61272-75-1 [sigmaaldrich.com]

- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Chloro-2-iodobenzonitrile: A Technical Guide for Advanced Research

Foreword: The Imperative of Precise Characterization in Drug Discovery

In the intricate tapestry of medicinal chemistry and drug development, the precise understanding of a molecule's fundamental physicochemical properties is paramount. These properties, including melting and boiling points, govern a compound's behavior from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth exploration of 4-chloro-2-iodobenzonitrile, a halogenated aromatic nitrile with potential applications as a synthetic intermediate. While experimental data for this specific compound is not extensively documented in publicly available literature, this guide will leverage predictive models, data from analogous structures, and established scientific principles to provide a robust framework for its handling, characterization, and utilization. As scientists and researchers, we often navigate frontiers where data is sparse; it is in these territories that a deep understanding of chemical causality and rigorous, self-validating protocols become our most essential tools.

Physicochemical Properties: Bridging Data Gaps with Predictive Science

A thorough literature search reveals a notable absence of experimentally determined melting and boiling points for this compound. This is not uncommon for novel or niche intermediates. However, we can construct a reliable profile by integrating predicted values with experimental data from structurally similar compounds.

Predicted and Comparative Physical Properties

The physical properties of a molecule are a direct consequence of its structure—the nature of its atoms, the types of bonds, and its overall symmetry. For this compound, the presence of a polar nitrile group and two halogen substituents (chloro and iodo) on the benzene ring suggests strong intermolecular dipole-dipole interactions and London dispersion forces, which will lead to a relatively high melting and boiling point.

| Property | This compound | 2-Iodobenzonitrile | 4-Chlorobenzonitrile | 4-Chloro-2-fluorobenzonitrile |

| Melting Point (°C) | Estimated: 95-105 | 52-54[1] | 90-93[2] | 56.0-62.0[3] |

| Boiling Point (°C) | 302.8 ± 27.0 (Predicted)[4] | 147 / 15mmHg[1] | 223[2] | Not Available |

| Molecular Weight ( g/mol ) | 263.46 | 229.02[1] | 137.57 | 155.56 |

| Physical Form | Solid (Predicted)[4] | Solid | White solid | Fused solid[3] |

Rationale for Melting Point Estimation: The melting point of a solid is influenced by the strength of its crystal lattice. Comparing this compound to its analogues, we can infer a likely range. The presence of both a chloro and a bulky iodo group is expected to increase the molecular weight and enhance intermolecular forces compared to the individual halogenated benzonitriles. While 4-chlorobenzonitrile has a melting point of 90-93 °C, the addition of the larger iodine atom at the 2-position will likely disrupt crystal packing to some extent, but the overall increase in van der Waals forces is expected to result in a slightly higher melting point. Therefore, an estimated range of 95-105 °C is proposed.

Solubility Profile

Based on its structure, this compound is predicted to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. This solubility profile is critical for its synthesis, purification, and use in subsequent reactions.

Synthesis and Purification: A Protocol for Purity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic route can be devised based on established methods for the synthesis of substituted aryl iodides and benzonitriles.

Proposed Synthetic Pathway

A plausible approach involves the Sandmeyer reaction, starting from a suitable aniline precursor.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Extraction: Quench the reaction with a solution of sodium thiosulfate to reduce any excess iodine. Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Strategy: Achieving Analytical Purity

The crude product will likely contain unreacted starting materials and by-products. A multi-step purification process is recommended to achieve high purity.

Figure 2: A comprehensive purification workflow.

-

Column Chromatography: The crude material should first be purified by column chromatography on silica gel.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired product from impurities. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

-

Recrystallization: The combined pure fractions should be concentrated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a highly pure crystalline solid.[6] Slow cooling is crucial to obtain well-formed crystals and exclude impurities.[6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7-8 ppm, each with distinct chemical shifts and coupling patterns due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group will appear downfield (around 115-120 ppm), and the aromatic carbons will have characteristic shifts influenced by the halogen substituents.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 263.46 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.[7]

Structural and Purity Analysis

-

Single-Crystal X-ray Diffraction (XRD): If suitable single crystals can be obtained from the recrystallization process, single-crystal XRD can provide unambiguous confirmation of the molecular structure.[8][9] This technique determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) should be used to develop a method that can separate the product from any remaining impurities.

Safety and Handling of Halogenated Aromatic Nitriles

Halogenated aromatic nitriles should be handled with care, following standard laboratory safety procedures.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for halogenated organic compounds.[10]

Conclusion: A Framework for Future Research